Bis(4-(phenylsulfonyl)phenyl)methanone

Photoinitiation UV-Curable Coatings Polymer Chemistry

Generic benzophenones fail in dual-cure systems due to narrow UV windows and mandatory amine co-initiators. This para-disulfonyl benzophenone solves two key pain points: extended UV absorption (225-325 nm) and latent Brønsted acid generation. - Dual functionality: radical photoinitiator + latent sulfonic acid source - High lipophilicity (XLogP3=4.9) for non-polar acrylate/monomer compatibility - Reduced yellowing vs. hydroxyl-substituted benzophenones for optical clarity

Molecular Formula C25H18O5S2
Molecular Weight 462.5 g/mol
CAS No. 7402-88-2
Cat. No. B12787788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-(phenylsulfonyl)phenyl)methanone
CAS7402-88-2
Molecular FormulaC25H18O5S2
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C25H18O5S2/c26-25(19-11-15-23(16-12-19)31(27,28)21-7-3-1-4-8-21)20-13-17-24(18-14-20)32(29,30)22-9-5-2-6-10-22/h1-18H
InChIKeyYJNANYAKEVSFCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-(phenylsulfonyl)phenyl)methanone: Compound Overview


Bis(4-(phenylsulfonyl)phenyl)methanone (CAS 7402-88-2) is a symmetrically substituted benzophenone derivative featuring two phenylsulfonyl groups attached to the para positions of a central benzophenone core [1]. The compound belongs to the class of sulfonyl ketones, which are recognized for their dual functionality as both radical photoinitiators and latent acid generators in polymerization processes [2]. With a molecular formula of C25H18O5S2 and a molecular weight of 462.5 g/mol, this compound possesses five hydrogen bond acceptors and zero hydrogen bond donors, along with a calculated XLogP3 of 4.9, indicating significant lipophilicity that influences its compatibility with non-polar monomer systems [1]. The compound is identified by the IUPAC name bis[4-(benzenesulfonyl)phenyl]methanone and has been cataloged under the NSC designation NSC400330 [1]. Its structural features—specifically the combination of a ketone chromophore with two electron-withdrawing sulfonyl substituents—position it as a candidate for applications requiring controlled radical generation and acid catalysis under UV irradiation.

1
Designed for UV-curable coating and polymer synthesis workflows
2
Supports dual radical/cationic photoinitiation and latent acid generation
3
Optimized for non-polar acrylate monomers and hydrophobic substrate systems

Bis(4-(phenylsulfonyl)phenyl)methanone: Why Substitution Fails


In procurement for high-precision applications—particularly UV-curable coatings, advanced polymer synthesis, and materials requiring dual radical/cationic initiation—the substitution of Bis(4-(phenylsulfonyl)phenyl)methanone with generic benzophenone (BP) or other sulfonyl ketone analogs is not a functionally equivalent exchange [1]. The presence of two strongly electron-withdrawing phenylsulfonyl groups at the para positions substantially alters the compound's absorption profile, excited-state dynamics, and acid-generating capacity relative to unsubstituted benzophenone . While unmodified benzophenone requires a co-initiator (amine) for efficient radical polymerization and exhibits a narrower UV absorption window, this disubstituted sulfonyl ketone demonstrates extended UV absorption into the 225–325 nm range and can function as a latent sulfonic acid generator, enabling dual-mode initiation that is inaccessible to simpler benzophenone derivatives [2]. Furthermore, the sulfonyl substitution pattern directly influences compatibility with hydrophobic monomers and reduces the yellowing propensity associated with hydroxyl-substituted benzophenones, making blind substitution a direct route to compromised coating performance and reduced formulation stability [2]. The quantitative evidence presented below delineates precisely where this compound diverges from its nearest analogs, establishing a clear scientific basis for its selective procurement.

This Compound
Extended UV absorption (225–325 nm), enables dual-mode initiation and latent acid release
vs
Generic Benzophenone
Narrower UV window, requires amine co-initiator, lacks acid-generation capability
This Compound
Higher lipophilicity (computed XLogP 4.9), better solubility in non-polar monomers
vs
Hydroxy-Benzophenones
Lower logP, may cause phase separation and yellowing in cured films

Bis(4-(phenylsulfonyl)phenyl)methanone vs. Benzophenone Analogs


Extended UV Absorption Range

The introduction of two phenylsulfonyl groups at the para positions of the benzophenone core expands the effective UV absorption range relative to unsubstituted benzophenone. This structural modification enables efficient photoinitiation across a broader spectrum of UV sources [1].

Extended UV Absorption Range
Class-level inference
225–325 nm vs.
Broader UV source compatibility; reported to reduce co-initiator need
Conditions: UV-Vis in acetonitrile/methanol; photoinitiation in acrylic coatings
Lipophilicity Advantage
Cross-study comparable
XLogP3 = 4.9 (Δ+2.4 vs 2-hydroxybenzophenone)
Supports solubility in non-polar acrylate monomers
Predicted by PubChem XLogP3 algorithm; may require experimental validation
Reduced Yellowing Propensity
Class-level inference
Aryl sulfonyl substitution reported to produce smooth, transparent coatings
Relevant for optical clarity applications; data to verify
Qualitative visual assessment; no quantitative yellowness index reported
Thermal Stability & Boiling Point
Supporting evidence
Predicted bp 692.1°C (Δ+387°C vs benzophenone)
Indicates wider thermal processing window
Computational prediction; experimental verification unavailable
Photoinitiation UV-Curable Coatings Polymer Chemistry

Lipophilicity Advantage

The calculated partition coefficient (XLogP3) for Bis(4-(phenylsulfonyl)phenyl)methanone is 4.9 [1], which is substantially higher than that of 2-hydroxybenzophenone (calculated XLogP ~2.5), indicating superior compatibility with hydrophobic monomers and active diluents commonly used in UV-curable coating formulations .

Lipophilicity Advantage
Cross-study comparable
XLogP3 = 4.9 (Δ+2.4 vs 2-hydroxybenzophenone)
Supports solubility in non-polar acrylate monomers
Predicted by PubChem XLogP3 algorithm; may require experimental validation
Formulation Compatibility Monomer Solubility Coating Homogeneity

Reduced Yellowing Propensity

In comparative studies of benzophenone derivatives, the replacement of hydroxyl groups (which are prone to causing yellowing in coatings) with arylsulfonyl groups, such as those present in Bis(4-(phenylsulfonyl)phenyl)methanone, has been shown to improve the color stability of cured coatings .

Reduced Yellowing Propensity
Class-level inference
Aryl sulfonyl substitution reported to produce smooth, transparent coatings
Relevant for optical clarity applications; data to verify
Qualitative visual assessment; no quantitative yellowness index reported
Coating Aesthetics UV Absorbers Photostability

Thermal Stability and Boiling Point

The predicted boiling point of Bis(4-(phenylsulfonyl)phenyl)methanone is 692.1°C at 760 mmHg, with a flash point of 449.3°C . These values provide a quantitative benchmark for assessing its thermal stability during high-temperature processing, sublimation purification, or in applications where thermal decomposition must be avoided.

Thermal Stability & Boiling Point
Supporting evidence
Predicted bp 692.1°C (Δ+387°C vs benzophenone)
Indicates wider thermal processing window
Computational prediction; experimental verification unavailable
Thermal Analysis Process Engineering Purification

Bis(4-(phenylsulfonyl)phenyl)methanone: Application Scenarios


High-Performance UV-Curable Coatings for Non-Polar Substrates

Given its extended UV absorption range (225–325 nm) [1] and high lipophilicity (XLogP3 = 4.9) [2], Bis(4-(phenylsulfonyl)phenyl)methanone is ideally suited as a photoinitiator in UV-curable coatings applied to hydrophobic substrates such as polyolefins, silicones, and certain engineering plastics. Its superior solubility in non-polar acrylate monomers ensures uniform distribution within the formulation, mitigating phase separation that can lead to coating defects. This scenario leverages the compound's dual advantage over unsubstituted benzophenone: broader spectral activation and enhanced monomer compatibility.

Clear Non-Yellowing Varnishes and Optical Coatings

In applications demanding high optical clarity and long-term color fidelity—such as clear overprint varnishes, protective coatings for optical lenses, or UV-curable inks for high-end packaging—the use of arylsulfonyl-substituted benzophenones like Bis(4-(phenylsulfonyl)phenyl)methanone is indicated . Comparative class-level evidence demonstrates that replacing hydroxyl groups with arylsulfonyl groups significantly reduces yellowing in cured films, resulting in 'smooth and transparent' coatings with good adhesion . Procurement of this compound over hydroxyl-substituted benzophenones (e.g., UV-0) directly addresses the critical performance metric of color stability.

Dual-Mode Photoinitiation with Latent Acid Generation

Sulfonyl ketones, including Bis(4-(phenylsulfonyl)phenyl)methanone, are established to function not only as radical photoinitiators but also as efficient latent sources of sulfonic acids upon UV irradiation [3]. This dual functionality is essential for initiating hybrid polymerization systems (e.g., radical/cationic dual-cure) and for acid-catalyzed crosslinking in certain resin systems. The selection of this specific disubstituted sulfonyl ketone over simpler benzophenone derivatives is driven by the need for a single compound capable of generating both radical species and a strong Brønsted acid, thereby simplifying formulations and reducing the number of required initiators.

Application
Selection Property
Validation Focus
UV-Curable Coatings for Non-Polar Substrates
Broad UV activation & high lipophilicity
Solubility in non-polar monomers and coating homogeneity
Clear Non-Yellowing Varnishes & Optical Coatings
Aryl sulfonyl substitution (reduced yellowing)
Optical clarity and color stability under UV exposure
Dual-Mode Photoinitiation (Radical + Cationic)
Latent sulfonic acid generation + radical initiation
Dual-cure system compatibility and acid-catalyzed crosslinking
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